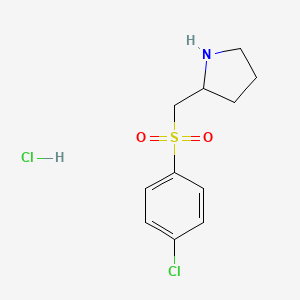

2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride

Beschreibung

2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 4-chlorophenylsulfonylmethyl substituent. Such modifications are critical in medicinal chemistry, where sulfonyl groups often improve metabolic stability or binding affinity .

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)sulfonylmethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S.ClH/c12-9-3-5-11(6-4-9)16(14,15)8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXZIHYATLDXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CS(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353989-68-0 | |

| Record name | Pyrrolidine, 2-[[(4-chlorophenyl)sulfonyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with biological targets.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Sulfonyl vs. Non-Sulfonyl Analogs

The sulfonyl group in this compound distinguishes it from simpler analogs like (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride. The sulfonamide linkage introduces hydrogen-bonding capacity and rigidity, which can enhance target binding in biological systems. For example, sulfonyl-containing compounds often exhibit improved pharmacokinetic profiles compared to non-sulfonylated derivatives .

Chlorine Positional Isomerism

The meta-chloro derivative (CAS 1360442-43-8) demonstrates how halogen positioning impacts molecular interactions. Para-substitution (as in the target compound) maximizes electronic effects on the aromatic ring, whereas meta-substitution may alter steric hindrance or dipole moments, influencing receptor selectivity .

Substituent Effects: Methyl vs. Chloro vs. Trifluoromethyl

- This contrasts with the chloro-substituent’s electron-withdrawing nature .

- Trifluoromethyl analog (CAS 1197232-77-1) : The -CF₃ group combines strong electronegativity with lipophilicity, often improving metabolic stability and bioavailability. This substitution is common in CNS-targeting drugs .

Biologische Aktivität

2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group attached to a 4-chlorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 273.75 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the 4-chlorophenylsulfonyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Salmonella typhi | Moderate |

| Bacillus subtilis | Strong | |

| Escherichia coli | Weak |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes. Notably, it has demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial targets in the treatment of various diseases.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 0.63 ± 0.001 |

This suggests that the compound may play a role in managing conditions such as Alzheimer's disease and urinary infections through enzyme modulation .

Anticancer Activity

Studies have indicated that sulfonamide derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The sulfonamide moiety is known to interfere with tumor growth by inhibiting specific signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis or function, leading to cell lysis.

- Enzyme Inhibition : By binding to active sites on enzymes like AChE and urease, it prevents substrate interaction, thereby inhibiting their activity.

- Apoptosis Induction : It may activate apoptotic pathways in cancer cells through mitochondrial disruption, leading to increased cell death .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several derivatives of the compound against clinical isolates of Salmonella typhi. The results demonstrated that modifications to the sulfonamide group enhanced activity against resistant strains.

- Anticancer Potential : In vitro studies using cancer cell lines showed that compounds similar to this compound induced apoptosis at lower concentrations compared to controls, highlighting its potential as an anticancer agent.

Q & A

Q. What are the key synthetic routes for preparing 2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride?

The compound is typically synthesized via sulfonylation of pyrrolidine derivatives. A common approach involves reacting 4-chlorophenylsulfonyl chloride with a pyrrolidine precursor (e.g., 2-(hydroxymethyl)pyrrolidine) under basic conditions. For example:

- Reagents : Dichloromethane (solvent), sodium hydroxide (base), and benzyltriethylammonium chloride (phase-transfer catalyst) .

- Conditions : Reaction at 273 K for nucleophilic substitution, followed by purification via methanol recrystallization. Yield optimization (e.g., ~78%) requires precise temperature control and stoichiometric ratios of sulfonyl chloride to the pyrrolidine intermediate .

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Chlorophenylsulfonyl chloride, NaOH, DCM | Sulfonylation |

| 2 | Methanol recrystallization | Purification |

| 3 | Vacuum drying | Final isolation |

Q. How is the compound characterized to confirm structural integrity?

Methodological characterization involves:

- NMR Spectroscopy : H and C NMR to verify sulfonyl and pyrrolidine moieties. For example, sulfonyl protons appear downfield (~7.6–8.0 ppm), while pyrrolidine methylene groups resonate at ~2.5–3.5 ppm .

- HPLC/MS : To assess purity (>95%) and molecular weight confirmation (e.g., m/z 306.7 for [M+H]) .

- X-ray Crystallography : Resolves π-π interactions between aromatic rings (e.g., centroid distances ~3.6 Å), critical for confirming solid-state packing .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical design of experiments (DoE)?

DoE minimizes trial-and-error approaches:

- Factorial Design : Vary parameters (temperature, reagent ratios, solvent polarity) to identify yield-controlling factors. For example, elevated temperatures (>300 K) may accelerate side reactions in sulfonylation .

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables. Computational tools (e.g., quantum chemical calculations) predict optimal conditions, reducing experimental iterations by ~40% .

Case Study : A study on analogous sulfonyl derivatives achieved 90% yield by optimizing DCM/water ratios and catalyst loading via RSM .

Q. How to resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Discrepancies often arise from:

- Solvent Effects : Polar solvents (e.g., DMSO) may stabilize reactive intermediates differently than non-polar solvents, altering bioactivity .

- Impurity Profiles : Trace chlorinated byproducts (e.g., from incomplete sulfonylation) can skew biological assays. Use LC-MS to quantify impurities (<2% threshold) .

- Computational Validation : Molecular docking simulations (e.g., using PubChem data) clarify whether observed contradictions stem from binding affinity variations or experimental artifacts .

Q. What safety protocols are critical for handling chlorinated intermediates during synthesis?

- Personal Protective Equipment (PPE) : Nitrile gloves, fume hoods, and sealed reaction vessels to prevent inhalation/contact .

- Waste Management : Segregate chlorinated waste (e.g., DCM filtrates) for professional disposal to avoid environmental contamination .

- Emergency Response : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Q. How to design experiments for studying sulfonamide hydrolysis kinetics?

- Kinetic Profiling : Use UV-Vis spectroscopy to track sulfonyl group cleavage at λ = 260 nm. Vary pH (2–12) and temperature (25–60°C) to determine activation energy .

- Isotopic Labeling : Introduce O-water to trace hydrolysis pathways via mass spectrometry .

Methodological Notes

- Data Sources : Prioritize PubChem, crystallographic databases (Acta Crystallographica), and peer-reviewed synthesis protocols .

- Ethical Compliance : Adhere to institutional chemical hygiene plans (e.g., ANSI Z400.1) for hazardous material handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.